molecular formula C23H21ClN2O5 B5225775 (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5225775
M. Wt: 440.9 g/mol
InChI Key: WCOHKUAEAMHCNY-BOPFTXTBSA-N
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Description

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzylidene group, and various substituents such as chloro, methoxy, and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrimidine derivatives. Key steps in the synthesis may involve:

    Aldol Condensation: This reaction forms the benzylidene group by condensing an aldehyde with a ketone.

    Substitution Reactions: Introduction of chloro, methoxy, and prop-2-en-1-yloxy groups through nucleophilic substitution.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a more saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-4-10-31-20-18(24)12-15(13-19(20)30-3)11-17-21(27)25-23(29)26(22(17)28)16-8-6-14(5-2)7-9-16/h4,6-9,11-13H,1,5,10H2,2-3H3,(H,25,27,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOHKUAEAMHCNY-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC=C)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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